4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine
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Overview
Description
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine is a chemical compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and an amine group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide, which then undergoes cyclization to form the indazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Chlorination: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(trifluoromethyl)-1H-indazol-3-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5ClF3N3 |
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Molecular Weight |
235.59 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C8H5ClF3N3/c9-4-1-3(8(10,11)12)2-5-6(4)7(13)15-14-5/h1-2H,(H3,13,14,15) |
InChI Key |
IGPFHQMHQNYMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2N)Cl)C(F)(F)F |
Origin of Product |
United States |
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